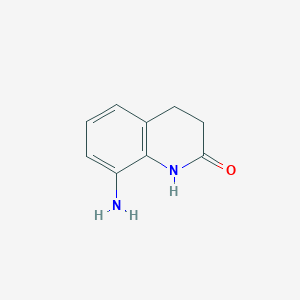

8-Amino-3,4-dihydroquinolin-2(1H)-one

Description

Context within the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one (DHQO) skeleton is a prominent nitrogen-containing heterocyclic motif found in numerous natural products and synthetic bioactive compounds. mdpi.com Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to functionalization at various positions, allowing for the fine-tuning of its chemical and biological properties. Molecules incorporating the DHQO scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibiotic properties. mdpi.comresearchgate.net

The versatility of the DHQO core makes it a valuable building block in medicinal chemistry and drug discovery. mdpi.comresearchgate.net Researchers are particularly interested in this scaffold for its potential to interact with a variety of biological targets. The development of efficient and mild synthetic methods to create diverse DHQO derivatives is an active area of research, utilizing techniques such as catalytic annulation of α,β-unsaturated N-arylamides, radical-initiated cyclization, and photochemical reactions. researchgate.netpreprints.org

Historical Perspective of Amino-Substituted Dihydroquinolinone Research

The broader family of aminoquinolines, which includes the non-hydrogenated parent structure of the compound , has a long history in medicinal chemistry. 8-aminoquinolines were among the first synthetic compounds specifically developed for their antimalarial activity. nih.govnih.gov A significant research program in the United States during the 1940s led to the development of several 8-aminoquinoline-based antimalarial drugs, including primaquine (B1584692), which remains in use for treating certain stages of malaria. nih.govnih.gov

This historical success spurred further investigation into the synthesis and biological evaluation of other amino-substituted quinoline (B57606) and dihydroquinolinone derivatives. The amino group serves as a critical functional handle, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds, which are key determinants of drug-receptor interactions. Research has expanded to explore the potential of these compounds beyond antimalarial applications, investigating their utility as anticancer, antimicrobial, and enzyme-inhibiting agents. nih.govnih.govresearchgate.net For instance, peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their ability to inhibit carbonic anhydrase enzymes and for their cytotoxic effects against cancer cell lines. nih.gov

Current Research Landscape of 8-Amino-3,4-dihydroquinolin-2(1H)-one and its Analogues

Current research continues to build upon the foundational knowledge of aminoquinolines, with a focus on creating novel analogues of this compound to explore new therapeutic avenues. The amino group at the 8-position is a key site for chemical modification, allowing for the attachment of various side chains and functional groups to create libraries of new compounds.

A significant area of investigation is the development of derivatives with potential anticancer properties. Dihydroquinoline derivatives have been studied for their ability to act as anticancer agents, with molecular modeling studies suggesting high binding affinity to targets like human aldehyde dehydrogenase 1A1 (ALDH1A1). researchgate.net

Furthermore, the related 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in antimalarial drug discovery. Derivatives such as primaquine and tafenoquine (B11912) are known for their activity against liver stages of Plasmodium infections. nih.govwikipedia.orgsemanticscholar.org Research is ongoing to develop new 8-aminoquinoline analogues with improved activity profiles. nih.govnih.gov The synthesis of hybrid molecules that combine the 8-aminoquinoline moiety with other pharmacologically active structures, such as uracils or endoperoxides, represents a modern strategy to develop agents with enhanced or dual activities. nih.govnih.gov For example, metal complexes of 8-aminoquinoline-uracil conjugates have been investigated for both antimalarial and antimicrobial properties. nih.gov

The table below summarizes findings from a study on peptide conjugates of the related compound, 7-amino-3,4-dihydroquinolin-2(1H)-one, highlighting their inhibitory activity against human carbonic anhydrase II (hCA II) and cytotoxic effects.

| Compound | Description | hCA II Inhibition (IC₅₀, µM) | Cytotoxicity on A549 cells (IC₅₀, µg/ml, 48h) | Cytotoxicity on A549 cells (IC₅₀, µg/ml, 72h) |

|---|---|---|---|---|

| Compound 2 | Peptide-dihydroquinolinone conjugate | 15.7 | - | - |

| Compound 3 | Peptide-dihydroquinolinone conjugate | 25.4 | - | - |

| Compound 6 | Peptide-dihydroquinolinone conjugate | 65.7 | - | - |

| Compound 7 | Dipeptide conjugate | - | 26.87 | 9.979 |

| Compound 10 | Peptide-dihydroquinolinone conjugate | 35.5 | - | - |

| Compound 13 | Peptide-dihydroquinolinone conjugate | 39.8 | - | - |

| Compound 15 | Peptide-dihydroquinolinone conjugate | 29.7 | - | - |

Data sourced from a study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which serve as structural analogues to the 8-amino variant. nih.gov

Properties

IUPAC Name |

8-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRKQKPZYJGOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286970 | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81839-57-8 | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81839-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis of 8 Amino 3,4 Dihydroquinolin 2 1h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. Analysis of the ¹H and ¹³C NMR spectra of 8-substituted 3,4-dihydroquinolin-2(1H)-one analogues, such as the parent 3,4-dihydroquinolin-2(1H)-one and its 8-hydroxy and 8-methoxy derivatives, reveals characteristic signals that are diagnostic of the dihydroquinolinone core structure. researchgate.net

The ¹H NMR spectrum typically displays signals for the aliphatic protons of the dihydropyridinone ring as two triplets around 2.5-3.0 ppm, corresponding to the adjacent methylene (B1212753) groups at the C-3 and C-4 positions. The aromatic protons on the benzene (B151609) ring appear in the downfield region, typically between 6.5 and 7.5 ppm, with their multiplicity and chemical shifts being highly dependent on the substitution pattern. For instance, in the unsubstituted analogue, three aromatic protons are observed, while in 8-substituted analogues, the pattern simplifies, aiding in the confirmation of the substituent's position. researchgate.net

In the ¹³C NMR spectrum, the carbonyl carbon (C-2) of the lactam ring gives a characteristic signal in the highly deshielded region, typically around 170 ppm. The aliphatic carbons (C-3 and C-4) resonate at approximately 25-30 ppm. The signals for the aromatic carbons appear between 115 and 140 ppm, with the carbon atom bearing the substituent (C-8) and the carbon atom adjacent to the nitrogen (C-8a) showing distinct chemical shifts influenced by the nature of the substituent.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For the 3,4-dihydroquinolin-2(1H)-one series, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which in turn confirms the molecular formula.

The fragmentation pattern in mass spectrometry can also offer structural insights. For 8-substituted dihydroquinolinones, fragmentation may involve the loss of small molecules or radicals from the substituent or the heterocyclic ring. For example, the fully aromatic analogue, 8-aminoquinoline (B160924), shows a strong molecular ion peak at m/z 144, with fragmentation leading to the loss of HCN, a characteristic feature of quinoline (B57606) systems. chemicalbook.com The saturated ring in the dihydro analogues would likely lead to different initial fragmentation pathways, possibly involving the aliphatic portion of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For 8-Amino-3,4-dihydroquinolin-2(1H)-one and its analogues, several characteristic absorption bands are expected.

The most prominent feature is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears as a strong band in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam appears as a broad band around 3200-3400 cm⁻¹. For this compound specifically, the primary amine (-NH₂) group would introduce characteristic N-H stretching vibrations, typically as two sharp bands in the 3300-3500 cm⁻¹ region.

The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring also influences the C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region of the spectrum, which can provide further structural confirmation. For comparison, the IR spectrum of the aromatic analogue 8-aminoquinoline shows characteristic N-H, C-H, and C=C/C=N stretching bands. nist.gov

Computational Chemistry and in Silico Investigations of 8 Amino 3,4 Dihydroquinolin 2 1h One Analogues

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This method is crucial for understanding the binding modes and affinities of drug candidates within the active sites of their biological targets. unar.ac.id

Studies on 3,4-dihydroquinolin-2(1H)-one derivatives have utilized molecular docking to explore their interactions with key biological targets. For instance, in the context of cancer therapy, these analogues have been docked into the vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. nih.gov The simulations revealed that these compounds could establish strong interactions within the VEGFR2 kinase domain, primarily through hydrogen bonds with key amino acid residues such as Asp1046 and Glu885. nih.gov The docking scores, which are indicative of binding affinity, for some of the top-performing derivatives ranged from -11.1 to -12.2 kcal/mol, suggesting strong potential inhibitory activity. nih.gov

Another study focused on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives, which share a related structural core, and their potential as anti-inflammatory agents by targeting p38 mitogen-activated protein kinase (MAPK). researchgate.net Docking simulations were performed to understand the binding interactions within the catalytic site of p38 MAPK. researchgate.net The results highlighted a particular derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, which exhibited a favorable binding energy, indicating a strong interaction with the target enzyme. researchgate.net

The following table summarizes representative molecular docking results for 3,4-dihydroquinolin-2(1H)-one analogues against the VEGFR2 target. nih.gov

| Compound | Binding Affinity (kcal/mol) | Number of H-Bonds | Interacting Residues |

| 4a | -9.0 | 2 | Asp1046 |

| 4b | -10.3 | 1 | Glu885 |

| 4c | -9.9 | 2 | Glu885, Arg1027 |

| 4m | -9.9 | 5 | Asp1052, Leu840, Asn923, Cys919 |

| 4q | -11.1 | - | - |

| 4t | -11.4 | - | - |

| 4u | -11.4 | - | - |

| 4w | -12.2 | - | - |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex compared to the static view provided by molecular docking. mdpi.com By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding poses and provide deeper insights into the nature of the interactions. nih.govmdpi.com

For 3,4-dihydroquinolin-2(1H)-one derivatives targeting VEGFR2, MD simulations were conducted over a 100-nanosecond period to investigate the dynamic behavior and stability of the ligand-receptor complexes. nih.gov The stability of these complexes was monitored by analyzing the root-mean-square deviation (RMSD) throughout the simulation. nih.gov Such analyses confirmed that the most promising compounds, as identified by molecular docking, formed stable complexes with the VEGFR2 kinase, reinforcing their potential as effective inhibitors. nih.gov Similarly, MD simulations have been employed to study thiazolino 2-pyridone amide analogues, where key amino acid residues crucial for stabilizing the inhibitors were identified. jchemlett.comjchemlett.com These simulations provide a robust validation of the docking results and a more realistic representation of the molecular interactions in a physiological environment. nih.govjchemlett.comjchemlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amino-Dihydroquinolinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds before their synthesis. nih.gov

For quinolinone-based compounds, QSAR studies have been successfully applied to predict their antituberculosis activity. nih.gov In one such study, a series of novel quinolinone-based thiosemicarbazones were designed, and a QSAR model was developed which showed a strong correlation (R² = 0.83) between the structural features and the anti-TB activity. nih.gov The model indicated that molecular descriptors such as van der Waals volume, electron density, and electronegativity played a pivotal role in the observed biological activity. nih.gov For example, the presence of electron-withdrawing groups like Cl and Br was found to increase the molecular volume and decrease electronegativity, leading to enhanced activity. nih.gov

In another study focusing on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), 3D-QSAR models were developed. mdpi.com Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) yielded models with good statistical and predictive properties (q² > 0.7, R_pred² > 0.7), which were then used to guide the design of novel, more potent inhibitors. mdpi.com These examples demonstrate the power of QSAR in rational drug design involving the amino-dihydroquinolinone scaffold. nih.govmdpi.com

The table below presents the statistical parameters of a QSAR model developed for quinolinone-based thiosemicarbazones. nih.gov

| Statistical Parameter | Value |

| R² | 0.83 |

| F | 47.96 |

| s | 0.31 |

Prediction of Binding Affinities and Pharmacological Profiles

The prediction of binding affinities and pharmacological profiles is a central goal of in silico drug design. Computational methods offer a tiered approach to this challenge, ranging from rapid but less accurate scoring functions in molecular docking to more rigorous but computationally expensive free energy perturbation (FEP) methods. columbia.edu

Molecular docking studies provide an initial estimate of binding affinity through scoring functions, which are often expressed in kcal/mol. nih.govnih.gov As seen with the 3,4-dihydroquinolin-2(1H)-one analogues targeting VEGFR2, the calculated binding affinities (docking scores) correlated well with the experimentally observed inhibitory concentrations (IC50 values), with the compound exhibiting the strongest docking score also showing the lowest IC50. nih.gov

Conformational Analysis and Stereochemical Predictions

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its target receptor. Conformational analysis involves identifying the low-energy, and therefore most probable, conformations of a molecule.

For substituted 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-ones, Density Functional Theory (DFT) studies have been conducted to analyze the effect of substituents on the molecule's properties. researchgate.net A key finding from these studies was related to the stereochemistry at the 3-position of the dihydroquinolinone ring. The analysis revealed that for the amino group at this position, the equatorial isomers are more stable than the axial isomers. researchgate.net This information is vital for understanding the preferred shape of these molecules and for designing analogues that can adopt the optimal conformation for receptor binding.

Biological Activity and Molecular Mechanisms of 8 Amino 3,4 Dihydroquinolin 2 1h One and Its Analogues

Anti-Oncogenic Potential and Related Mechanisms

Inhibition of Cancer Cell Proliferation (e.g., glioblastoma cell lines)

Analogues of 3,4-dihydroquinolin-2(1H)-one have demonstrated notable anti-proliferative effects against aggressive cancer cell lines, particularly glioblastoma multiforme (GBM). In a study evaluating a series of novel analogues, several compounds exhibited significant potency in reducing the viability of U87-MG and U138-MG glioblastoma cell lines. For instance, compound 4m was identified as a particularly effective agent against the U138-MG cell line, with a half-maximal inhibitory concentration (IC50) of 4.20 µM. Other analogues, such as 4u , 4q , and 4t , also showed substantial activity against both cell lines, with IC50 values of 7.96 µM, 8.00 µM, and 10.48 µM, respectively. These findings highlight the potential of the 3,4-dihydroquinolin-2(1H)-one scaffold in the development of new therapeutics for glioblastoma.

Furthermore, a platinum(II) complex incorporating an 8-aminoquinoline (B160924) ligand, referred to as Pt-8AQ, has shown significant activity against glioblastoma cell lines. This complex displayed superior cytotoxicity against U87-MG, U373-MG, and U138-MG cells compared to the clinically used drug cisplatin. researchgate.net The IC50 values for Pt-8AQ were 3.68 µM for U87-MG, 11.53 µM for U373-MG, and 8.05 µM for U138-MG, indicating a potent inhibitory effect on the proliferation of these cancer cells. researchgate.net

Antiproliferative Activity of 8-Amino-3,4-dihydroquinolin-2(1H)-one Analogues against Glioblastoma Cell Lines

| Compound/Analogue | Cell Line | IC50 (µM) |

|---|---|---|

| Analogue 4m | U138-MG | 4.20 |

| Analogue 4u | U87-MG | 7.96 |

| Analogue 4q | U138-MG | 8.00 |

| Analogue 4t | U87-MG | 10.48 |

| Pt-8AQ (8-aminoquinoline complex) | U87-MG | 3.68 |

| Pt-8AQ (8-aminoquinoline complex) | U373-MG | 11.53 |

| Pt-8AQ (8-aminoquinoline complex) | U138-MG | 8.05 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

The anti-angiogenic activity of 3,4-dihydroquinolin-2(1H)-one analogues has been linked to their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Molecular docking and in-vitro studies have demonstrated that these compounds can effectively bind to the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its signaling pathway.

A study focused on novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives identified several potent VEGFR2 inhibitors. The most active compounds, 4m , 4q , 4t , and 4u , exhibited significant anti-proliferative effects on glioblastoma cells, which correlated with their VEGFR2 inhibitory activity. The IC50 values for these compounds highlight their potential as targeted anti-cancer agents.

VEGFR2 Inhibitory Activity of 3,4-Dihydroquinolin-2(1H)-one Analogues

| Compound/Analogue | Target | IC50 (µM) |

|---|---|---|

| Analogue 4m | VEGFR2 | 4.20 |

| Analogue 4q | VEGFR2 | 8.00 |

| Analogue 4u | VEGFR2 | 7.96 |

| Analogue 4t | VEGFR2 | 10.48 |

Modulation of Kinase Pathways (e.g., p38 MAP kinase)

Research has indicated that quinolinone and dihydroquinolinone scaffolds can act as inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov The p38 MAP kinase signaling pathway is crucial in regulating inflammatory responses and has been implicated in the progression of various diseases, including cancer. nih.gov Inhibition of this pathway can lead to cytotoxic activities in cancer cells.

A study on quinolinone and dihydroquinolinone derivatives reported the synthesis and biological activities of these compounds as p38 MAP kinase inhibitors. Modifications to the dihydroquinolinone pharmacophore, including substitutions at the C-7 position with amino acid side chains, led to the identification of a series of potent compounds in p38 enzyme assays. nih.gov This suggests that the this compound scaffold has the potential to be developed into effective modulators of the p38 MAP kinase pathway, contributing to their anti-oncogenic effects.

Anti-Infective and Immunomodulatory Activities

Antimicrobial Properties

The 8-aminoquinoline core structure is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 8-hydroxyquinoline (B1678124), a closely related scaffold, have demonstrated potent and broad-spectrum antimicrobial activity. For instance, 8-hydroxyquinoline itself exhibits significant inhibitory activity against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 3.44 to 13.78 µM. nih.gov

Furthermore, metal complexes of 8-aminoquinoline-uracils have shown antimicrobial activity, particularly against Gram-negative bacteria. Copper complexes of these derivatives were found to inhibit the growth of Plesiomonas shigelloides and Shigella dysenteriae. researchgate.net These findings suggest that the 8-aminoquinoline moiety is a promising scaffold for the development of novel antimicrobial agents.

Antimicrobial Activity of 8-Aminoquinoline Analogues

| Compound/Analogue | Microorganism | MIC (µM) |

|---|---|---|

| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44-13.78 |

| 8-Aminoquinoline-Cu-5Iu complex | P. shigelloides | 256 µg/mL |

| 8-Aminoquinoline-Cu-5Nu complex | P. shigelloides | 256 µg/mL |

Antiviral Properties (e.g., anti-HIV reverse transcriptase)

The quinolinone scaffold has been identified as a promising framework for the development of inhibitors of HIV-1 reverse transcriptase (RT). Specifically, certain quinolinonyl non-diketo acid derivatives have been shown to selectively inhibit the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov The RNase H activity of RT is essential for viral replication, making it a validated target for antiretroviral therapy.

In a study exploring these derivatives, several compounds were found to be active against RNase H at micromolar concentrations. The most potent compounds in the series, 4o and 5o , exhibited IC50 values of approximately 1.5 µM. nih.gov Another derivative, 4j , also showed good efficacy with an IC50 of 15.4 µM. nih.gov These results underscore the potential of the quinolinone core, and by extension, this compound, in the design of novel anti-HIV agents.

Anti-HIV Reverse Transcriptase (RNase H) Activity of Quinolinone Analogues

| Compound/Analogue | Target | IC50 (µM) |

|---|---|---|

| Analogue 4o | HIV-1 RT (RNase H) | ~1.5 |

| Analogue 5o | HIV-1 RT (RNase H) | ~1.5 |

| Analogue 4j | HIV-1 RT (RNase H) | 15.4 |

| Analogue 4i | HIV-1 RT (RNase H) | 32.0 |

| Analogue 5i | HIV-1 RT (RNase H) | 45.5 |

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA IX, hCA XII)

Research has shown that 7-amino-3,4-dihydroquinolin-2(1H)-one and its derivatives can selectively inhibit these tumor-associated isoforms over others like the cytosolic hCA I and II. For instance, a series of derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one displayed inhibition constants (KIs) against hCA IX in the range of 243.6 to 2785.6 nM. This suggests that the dihydroquinolinone scaffold is a promising starting point for developing selective inhibitors of tumor-related CAs. The inhibition of hCA IX and hCA XII is a critical area of research in oncology, as these enzymes are involved in the regulation of pH in the tumor microenvironment, contributing to tumor progression and resistance to therapy.

Table 1: Carbonic Anhydrase Inhibition by 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

| Compound Type | Target Isoform | Inhibition Constant (K_I) Range |

|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 nM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IV | No significant inhibition |

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA I & II | Weak inhibition (most K_I > 10 µM) |

Antimalarial Activity Considerations (from the 8-aminoquinoline class)

This compound belongs to the broader class of 8-aminoquinolines, which are historically significant in the fight against malaria. The parent compound, 8-aminoquinoline, is the basis for several important antimalarial drugs, including primaquine (B1584692) and tafenoquine (B11912). These drugs are particularly valued for their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse of the disease.

The mechanism of action of 8-aminoquinolines is not fully elucidated but is thought to involve metabolic activation to reactive intermediates that interfere with the parasite's mitochondrial function and generate oxidative stress. Structure-activity relationship (SAR) studies within the 8-aminoquinoline class have highlighted the importance of the 8-amino side chain and substitutions on the quinoline (B57606) ring for both efficacy and toxicity. While specific antimalarial data for this compound is not available, its structural similarity to this important class of antimalarials suggests that it and its analogues could be investigated for such activity.

Neurological and Central Nervous System (CNS) Activities

Neuroprotective Effects

Direct studies on the neuroprotective effects of this compound are limited. However, research into structurally related compounds offers some context. For example, a study on 8-alkylamino-1,4-benzoxazine antioxidants, which also feature an 8-amino substituted heterocyclic core, demonstrated significant neuroprotective properties nih.gov. These compounds were shown to prevent the fall in ATP levels in astrocytes under hypoxic conditions and protected against excitotoxic lesions in an animal model nih.gov. This suggests that the 8-amino substitution pattern on a heterocyclic ring system could contribute to neuroprotective activity, warranting further investigation into this compound for similar effects.

Nitric Oxide Synthase (NOS) Inhibition (e.g., neuronal NOS)

Nitric oxide (NO) is a key signaling molecule in the nervous system, produced by nitric oxide synthase (NOS) wikipedia.org. The neuronal isoform, nNOS, is involved in various physiological processes, but its overactivation can lead to neurotoxicity nih.gov. Inhibition of nNOS is therefore a therapeutic strategy for certain neurological disorders.

While there is no direct evidence of this compound inhibiting nNOS, some quinolinone derivatives have been investigated as NOS inhibitors. For instance, a series of 4-substituted-quinolin-2(1H)-one derivatives were identified as dual inhibitors of inducible NOS (iNOS) and nNOS nih.gov. Although the substitution pattern is different from the compound of interest, this indicates that the quinolinone scaffold can be a basis for the development of NOS inhibitors. Further research would be needed to determine if the 8-amino substitution confers any nNOS inhibitory activity.

Sigma (σ) Receptor Agonism

Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins that have been implicated in a range of neurological functions and diseases sigmaaldrich.comwikipedia.org. Sigma-1 receptor agonists, in particular, have shown potential in modulating neurotransmission and providing neuroprotection medchemexpress.comnih.gov.

The 3,4-dihydro-2(1H)-quinolinone scaffold has been explored for its interaction with sigma receptors. However, the focus of some of this research has been on developing antagonists rather than agonists. For example, certain derivatives of 3,4-dihydro-2(1H)-quinolinone have been reported as σ1 receptor antagonists. Information specifically detailing the sigma receptor agonism of this compound or its close analogues is not currently available in the reviewed literature.

Cholinesterase and Monoamine Oxidase (MAO) Inhibition (as dual-target agents)

The inhibition of cholinesterases (like acetylcholinesterase, AChE) and monoamine oxidases (MAO) is a key strategy in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease nih.govmayoclinic.org. Dual-target inhibitors are of particular interest due to the complex nature of these conditions.

The 3,4-dihydro-2(1H)-quinolinone core structure is a known scaffold for potent and selective inhibitors of MAO-B nih.gov. One study found that N-amino-3,4-dihydroquinoline-(1H)-2-one competitively and reversibly inhibited rat liver MAO-B nih.gov. This suggests that the presence of an amino group on the quinolinone structure is compatible with MAO-B inhibition.

Furthermore, diversely functionalized quinolinones have been synthesized and evaluated for their acetylcholinesterase inhibitory activity nih.govresearchgate.net. While these studies did not specifically report on the 8-amino substituted variant, the general findings support the potential of the quinolinone scaffold in designing cholinesterase inhibitors nih.govresearchgate.net. The combination of these findings suggests that this compound could be a promising candidate for development as a dual-target inhibitor of both cholinesterases and monoamine oxidases.

Table 2: MAO-B Inhibition by 3,4-dihydro-2(1H)-quinolinone Derivatives

| Compound | Target | IC_50 Value | Selectivity |

|---|---|---|---|

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nM | 2750-fold over MAO-A nih.gov |

| N-amino-3,4-dihydroquinoline-(1H)-2-one | MAO-B | - | Competitive and reversible inhibition nih.gov |

Dopamine (B1211576) Receptor Modulation (e.g., D2 receptor)

The 3,4-dihydroquinolin-2(1H)-one scaffold is a key structural feature in molecules designed to modulate dopamine receptors, particularly the D2 receptor (D2R). nih.gov This receptor family, which includes D2, D3, and D4 subtypes, is a primary target for treatments of neurological and psychiatric conditions like schizophrenia. nih.govnih.gov D2 receptors exist in two isoforms, a short (D2S) presynaptic autoreceptor and a long (D2L) postsynaptic version, both of which are involved in critical brain functions such as memory, motivation, and locomotion. nih.gov

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as potential D2R modulators. nih.gov Structure-activity relationship (SAR) studies on these analogues have shown that modifications to different parts of the molecule significantly influence D2R affinity and functional selectivity. nih.govnih.gov For instance, the nature of the linker connecting the dihydroquinolinone core to an amine moiety can have a moderate impact on D2R affinity. nih.gov Furthermore, alterations within the terminal amine group and substitutions on aromatic components can strongly affect both binding affinity and functional activity at D2 receptors. nih.gov

In one study, a series of new 3,4-dihydroquinolin-2(1H)-one derivatives were developed, with compound 5e emerging as the most promising, exhibiting the highest affinity for the D2 receptor among the synthesized compounds. nih.gov This compound also demonstrated a low cytotoxicity profile and a high probability of crossing the blood-brain barrier, which are crucial characteristics for centrally acting agents. nih.gov The dihydroquinolinone moiety has also been successfully integrated into dual-acting compounds that function as both dopamine D2 partial agonists and serotonin (B10506) reuptake inhibitors. nih.gov

| Compound | Description | D2R Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 5e | New 3,4-dihydroquinolin-2(1H)-one derivative | Not specified, but highest among new compounds | nih.gov |

| Aripiprazole Analogue | Dihydroquinolinone-based D2 partial agonist | Data available in source literature | nih.gov |

Other Significant Biological Activities

The quinoline scaffold and its derivatives, including the 8-amino-quinolinone structure, are recognized for their antioxidant properties. nih.govresearchgate.netresearchgate.net Antioxidant activity is often evaluated by measuring a compound's ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov

Studies on various quinoline derivatives have demonstrated their potential to act as antioxidants. nih.gov For example, research on 8-hydroxyquinoline (8HQ) and its derivatives showed that the introduction of an amino group can lead to potent antioxidant effects. researchgate.net Specifically, 5-amino-8HQ was identified as a more potent antioxidant than the standard α-tocopherol, with an IC50 value of 8.70 µM. researchgate.net In another study, new peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one were synthesized and tested for their radical scavenging ability. nih.gov While these specific conjugates showed only weak antioxidant activity compared to standards like α-tocopherol and butylated hydroxyanisole (BHA), it highlights the ongoing exploration of this scaffold for antioxidant potential. nih.gov The antioxidant mechanism is often linked to the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals.

| Compound | Assay | Result (IC50) | Reference |

|---|---|---|---|

| 5-Amino-8-hydroxyquinoline | DPPH Radical Scavenging | 8.70 µM | researchgate.net |

| α-tocopherol (Standard) | DPPH Radical Scavenging | 13.47 µM | researchgate.net |

| 7-Amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates | DPPH Radical Scavenging | Weak activity detected | nih.gov |

Compounds featuring the quinoline and 3,4-dihydro-2(1H)-quinolinone core structure have demonstrated a range of anti-inflammatory activities. researchgate.nettandfonline.combohrium.com Inflammation is a complex biological response, and compounds can exert anti-inflammatory effects through various mechanisms, such as inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) or interfering with inflammatory signaling pathways. tandfonline.commdpi.com

For instance, pesimquinolones, which are natural products containing the 3,4-dihydro-2(1H)-quinolinone structure, have been noted for their inhibitory activity on NO production. tandfonline.com The discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as inhibitors of the STING (Stimulator of interferon genes) pathway represents another avenue for the anti-inflammatory potential of related scaffolds. nih.gov Overactivation of the STING pathway leads to excessive production of pro-inflammatory cytokines, and its inhibition can alleviate inflammatory symptoms. nih.gov One such inhibitor, compound 5c , demonstrated robust in vivo anti-inflammatory efficacy in preclinical models. nih.gov The broad anti-inflammatory potential of quinoline-related structures makes them a subject of ongoing research for new therapeutic agents. researchgate.netnih.gov

Currently, there is limited specific information in the reviewed literature directly linking this compound or its close analogues to significant β2-adrenoceptor agonism. While the broader class of heterocyclic compounds is vast and explored for many therapeutic targets, this particular activity is not a prominently reported feature for the dihydroquinolinone scaffold in the available search results. Further research would be needed to establish any potential activity at this receptor.

The dihydroquinolin-2(1H)-one structure has been successfully utilized as a scaffold for the development of potent and selective phosphodiesterase (PDE) inhibitors. nih.gov PDEs are a superfamily of enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in various signaling pathways. wikipedia.orgnih.gov Inhibiting specific PDE isoenzymes can produce therapeutic effects in conditions ranging from pulmonary hypertension to inflammatory diseases. nih.govnih.govnih.gov

A series of dihydroquinolin-2(1H)-ones were optimized as highly selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme that specifically hydrolyzes cGMP. nih.gov This optimization led to the discovery of compound 14b , which showed great potency against PDE5A with an IC50 of 3 nM and over 1125-fold selectivity against other PDE families. nih.gov In a preclinical model of pulmonary arterial hypertension, this compound demonstrated superior pharmacodynamic effects compared to sildenafil. nih.gov Additionally, novel quinolin-2(1H)-one derivatives have been identified as inhibitors of phosphodiesterase 1 (PDE1), which hydrolyzes both cAMP and cGMP. nih.gov Compound 10c from this series exhibited an IC50 of 15 nM against PDE1C and showed significant anti-inflammatory effects in a model of inflammatory bowel disease, suggesting PDE1 as a potential target for this condition. nih.gov

| Compound | Target PDE | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Compound 14b | PDE5A | 3 nM | nih.gov |

| Compound 10c | PDE1C | 15 nM | nih.gov |

Chitin (B13524) is a vital structural component of fungal cell walls, and it is absent in mammals, making the enzyme responsible for its synthesis, chitin synthase, an attractive target for developing selective antifungal agents. nih.govglobethesis.comresearchgate.net this compound has served as a starting material for the synthesis of novel chitin synthase inhibitors. nih.gov

In one study, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and synthesized, starting from 5-amino-3,4-dihydroquinolin-2(1H)-one. nih.gov Several of these compounds demonstrated potent inhibition of chitin synthase. nih.gov For example, compounds 4a and 4c exhibited excellent inhibitory activity with IC50 values of 0.10 mM and 0.15 mM, respectively, which was superior to the control compound Polyoxin B (IC50 = 0.18 mM). nih.gov These compounds also displayed significant in vitro antifungal activity against Candida albicans. nih.gov Another research effort focused on designing 3-amino-3,4-dihydroquinoline-2(1H)-one compounds, which also yielded derivatives with excellent inhibitory activity against chitin synthase; compounds 12b , 12d , and 12s had IC50 values of 0.09 mM, 0.16 mM, and 0.19 mM, respectively. globethesis.com This line of research indicates that the dihydroquinolinone scaffold is a promising framework for creating new antifungal drugs that work by disrupting fungal cell wall synthesis. nih.govresearchgate.net

| Compound Series | Lead Compound(s) | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| 5-(piperazin-1-yl)quinolin-2(1H)-ones | 4a | 0.10 mM | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-ones | 4c | 0.15 mM | nih.gov |

| 3-amino-3,4-dihydroquinoline-2(1H)-one derivatives | 12b | 0.09 mM | globethesis.com |

| 3-amino-3,4-dihydroquinoline-2(1H)-one derivatives | 12d | 0.16 mM | globethesis.com |

| Polyoxin B (Control) | - | 0.18 mM | nih.gov |

Structure Activity Relationship Sar Studies of Amino Dihydroquinolinones

Impact of Amino Group Positional Isomerism on Biological Activity

The position of the amino group on the quinoline (B57606) or dihydroquinolinone nucleus is a critical determinant of the compound's biological activity. While direct SAR studies on the positional isomers of the amino group on the 3,4-dihydroquinolin-2(1H)-one core are not extensively documented in publicly available literature, valuable insights can be drawn from the broader class of aminoquinolines.

For instance, in the context of antimalarial aminoquinolines, the position of the amino group significantly influences the mechanism of action and efficacy. 4-aminoquinolines and 8-aminoquinolines exhibit distinct pharmacological profiles. The 4-aminoquinoline (B48711) scaffold is known to interfere with heme detoxification in the malaria parasite, a mechanism that is highly dependent on the nitrogen atom at position 4. Shifting the amino group to other positions, such as position 8, results in a different mechanism of action, often involving the generation of reactive oxygen species. pharmacy180.com

General principles of medicinal chemistry suggest that altering the position of a key functional group like an amine can have profound effects on a molecule's properties:

Receptor/Enzyme Binding: The spatial arrangement of the amino group dictates its ability to form crucial hydrogen bonds, ionic interactions, or other non-covalent bonds with the target protein. A shift in its position can lead to a complete loss of affinity or, conversely, an enhancement of binding.

Metabolic Stability: The location of the amino group can influence the molecule's susceptibility to metabolic enzymes. Different positional isomers may be metabolized at different rates or via different pathways, leading to variations in their duration of action and potential for generating active or toxic metabolites.

While specific data for 8-Amino-3,4-dihydroquinolin-2(1H)-one is limited, it is reasonable to hypothesize that its activity is intrinsically tied to the 8-position of the amino group. Moving this group to other positions on the dihydroquinolinone ring, such as the 5, 6, or 7-positions, would likely result in compounds with significantly different biological activities and pharmacological profiles. For example, studies on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been conducted to identify potential anti-inflammatory lead compounds, highlighting that the amino group's placement is a key consideration in the design of biologically active molecules.

Role of Substituents on the Dihydroquinolinone Ring in Efficacy and Selectivity

The dihydroquinolinone ring system presents several positions where substituents can be introduced to modulate the compound's biological activity, efficacy, and selectivity. The nature and position of these substituents play a pivotal role in fine-tuning the pharmacological properties of the parent molecule.

Substituents can influence the molecule's activity through various mechanisms:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the ring system, which can impact the reactivity of the molecule and its ability to interact with biological targets.

Steric Effects: The size and shape of a substituent can influence how the molecule fits into a binding pocket of a protein. Bulky groups may enhance binding by occupying a specific hydrophobic pocket or, conversely, may cause steric hindrance that prevents optimal binding.

Studies on related quinolinone and dihydroquinolinone derivatives have provided valuable insights into the effects of substituents. For instance, in a series of 4-phenylquinolin-2(1H)-one derivatives investigated for anticancer activity, substitutions at the 6, 7, and 8-positions of the quinolinone ring were found to be critical. nih.gov Specifically, certain benzyloxyquinolin-2(1H)-one derivatives with substituents at these positions displayed high potency against various cancer cell lines. nih.gov

In the context of 8-aminoquinoline (B160924) derivatives, the presence of a 6-methoxy group has been shown to enhance antimalarial activity. who.int The introduction of groups at other positions, however, can have varied effects. For example, the introduction of substituents at the 7-position of the quinoline ring generally leads to a loss of activity. who.int Furthermore, the introduction of a 7-chloro group in the 4-aminoquinoline ring is a requirement for beta-hematin inhibitory activity. nih.gov

The table below summarizes the general effects of substituents on the quinoline/dihydroquinolinone ring based on available literature for related compounds.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference(s) |

| C5 | Phenylthio, Anilino, Phenoxy | Can reduce toxicity in some 8-aminoquinolines. | who.int |

| C6 | Methoxy | Enhances antimalarial activity in 8-aminoquinolines. | who.int |

| C7 | Chloro | Essential for beta-hematin inhibitory activity in 4-aminoquinolines. | nih.gov |

| C7 | Various groups | Generally leads to a loss of activity in 8-aminoquinolines. | who.int |

| C6, C7, C8 | Various benzyloxy groups | Can impart high anticancer potency in 4-phenylquinolin-2(1H)-ones. | nih.gov |

For this compound, it can be inferred that the introduction of small, lipophilic, or electron-withdrawing/donating groups at the C5, C6, and C7 positions could significantly modulate its biological profile. The precise impact would depend on the specific biological target and the nature of the interaction.

Stereochemical Requirements for Enhanced Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. For chiral molecules, such as those with a stereocenter, the three-dimensional arrangement of atoms can have a profound impact on their interaction with chiral biological macromolecules like proteins and enzymes.

In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even contribute to undesirable side effects. This stereoselectivity arises from the fact that the binding site of a biological target is itself chiral, and thus will interact differently with the two enantiomers.

While there is a lack of specific studies on the stereochemical requirements of this compound, general principles of stereopharmacology are applicable. If a stereocenter is present in the molecule or introduced through substitution, it is highly likely that the biological activity will be stereospecific.

However, it is noteworthy that for some classes of compounds, stereochemistry may not play a critical role. For example, in vitro and in vivo studies of the 8-aminoquinoline antimalarial drug, primaquine (B1584692), have indicated that the stereochemistry at its asymmetric carbon is not important for its antimalarial activity. pharmacy180.com There is, however, some evidence to suggest that the levorotatory isomer may be less toxic, although this is dose-dependent. pharmacy180.com

The potential for stereoisomerism in this compound could arise from substitution at the C3 or C4 positions of the dihydro-lactam ring. If a substituent at C3 or C4 creates a chiral center, the resulting enantiomers would need to be separated and evaluated independently to determine their individual contributions to the biological activity.

The following table outlines the potential implications of stereochemistry in amino-dihydroquinolinones:

| Stereochemical Feature | Potential Impact on Biological Activity |

| Presence of a single enantiomer | May exhibit significantly higher potency compared to the racemate. |

| Presence of a racemic mixture | The observed activity is a composite of the activities of both enantiomers. |

| Different enantiomers | Can have different pharmacological profiles (e.g., agonist vs. antagonist) or different metabolic fates. |

Future Perspectives and Emerging Research Avenues for 8 Amino 3,4 Dihydroquinolin 2 1h One Research

Rational Design of Next-Generation Analogues for Specific Target Modulation

The inherent versatility of the 3,4-dihydro-2(1H)-quinolinone scaffold provides a robust foundation for the rational design of next-generation analogues. nih.gov The core structure offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic properties and target specificity. Future design strategies for analogues of 8-Amino-3,4-dihydroquinolin-2(1H)-one are likely to focus on three primary areas:

Modification of the 8-Amino Group: The primary aromatic amine at the 8-position is a key functional group for derivatization. Future research could involve creating a library of amides, sulfonamides, or ureas by reacting the amino group with various acyl chlorides, sulfonyl chlorides, or isocyanates. This approach, commonly used for related aminoquinolines, can modulate the compound's hydrogen bonding capacity, lipophilicity, and steric profile to enhance interaction with specific biological targets. nih.gov

Substitution on the Aromatic Ring: The benzene (B151609) ring of the quinolinone core can be substituted at positions 5, 6, and 7. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its binding affinity and metabolic stability. Studies on other quinolinone derivatives have shown that such substitutions are critical for optimizing activity against targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov

Derivatization of the Lactam Nitrogen (N-1): The nitrogen atom within the lactam ring is another strategic point for modification. Alkylation or arylation at this position has been a successful strategy in developing other quinolinone-based agents, including those with activity in the central nervous system. acs.orgresearchgate.net Introducing various side chains can improve solubility, cell permeability, and target engagement.

By systematically exploring these modifications, researchers can generate a diverse library of analogues tailored for high-affinity and selective modulation of specific biological targets.

Exploration of Novel Therapeutic Targets and Pathways

The 3,4-dihydro-2(1H)-quinolinone scaffold is a component of drugs with a wide array of pharmacological activities, suggesting that this compound and its derivatives could interact with a diverse range of biological targets. researchgate.nettandfonline.com While this specific compound is not extensively studied, the activities of related molecules point toward several promising therapeutic areas for future investigation.

Compounds containing the dihydroquinolinone moiety have been shown to target phosphodiesterases, β-adrenergic receptors, and receptors for vasopressin, serotonin (B10506), and dopamine (B1211576). nih.govresearchgate.net Furthermore, specific analogues have demonstrated potent activity as β2-adrenoceptor agonists and inhibitors of VEGFR2 kinase in cancer models. nih.govresearchgate.netnih.gov The established history of 8-aminoquinolines as antimalarial agents also suggests potential applications in infectious diseases. frontiersin.org

Future research should involve broad-based screening of this compound and its rationally designed analogues against panels of kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cancer and metabolic diseases. Given the prevalence of this scaffold in CNS-active agents, exploring targets related to neurodegenerative disorders and psychiatric conditions is also a logical next step. acs.orgresearchgate.net

| Therapeutic Target Class | Specific Examples | Potential Disease Area | Reference |

|---|---|---|---|

| Receptors | Dopamine, Serotonin, β-Adrenergic, Vasopressin, Sigma | CNS Disorders, Cardiovascular Disease | nih.govresearchgate.netacs.org |

| Enzymes | Phosphodiesterases, VEGFR2 Kinase, Topoisomerase I | Inflammation, Cancer | nih.govnih.govnih.gov |

| Adrenoceptors | β2-Adrenoceptor | Respiratory Diseases (e.g., Asthma) | researchgate.netnih.gov |

| Structural Proteins | Tubulin | Cancer (Antimitotic) | nih.govmdpi.com |

Advanced In Vitro and In Silico Methodologies for Discovery and Optimization

The discovery and optimization of novel drug candidates based on the this compound scaffold can be significantly accelerated by integrating modern computational and experimental techniques.

In Silico Methodologies: Computational tools are essential for prioritizing synthetic efforts and predicting the drug-like properties of new analogues.

Molecular Docking: This technique can be used to predict how different analogues of this compound bind to the active sites of various target proteins, such as kinases or receptors. nih.govnih.gov This helps in understanding structure-activity relationships (SAR) and designing compounds with improved binding affinity.

ADMET Prediction: In silico models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage evaluation. nih.govresearchgate.net These tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing researchers to filter out compounds with unfavorable profiles before synthesis. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available, QSAR models can be developed to mathematically correlate the chemical structures of analogues with their biological activities, providing predictive power to guide the design of more potent compounds. nih.gov

In Vitro Methodologies: High-throughput and targeted in vitro assays are necessary to validate computational predictions and characterize the biological activity of new compounds.

High-Throughput Screening (HTS): Screening a library of this compound derivatives against a wide range of biological targets can rapidly identify initial hits for further development.

Cell-Based Assays: For disease areas like oncology, cytotoxicity assays (e.g., MTT assay) against various cancer cell lines are fundamental for determining antiproliferative effects. nih.govnih.gov

Biochemical Assays: Direct measurement of a compound's effect on a purified enzyme or receptor is critical. For example, kinase inhibition assays or cellular cAMP assays can quantify a compound's potency and efficacy against specific targets. researchgate.netnih.gov

| Methodology Type | Specific Technique | Application in Drug Discovery | Reference |

|---|---|---|---|

| In Silico | Molecular Docking | Predicting binding modes and affinities to targets. | nih.govnih.gov |

| ADMET Prediction | Assessing drug-likeness and potential toxicity early. | frontiersin.orgnih.govresearchgate.net | |

| QSAR | Developing predictive models for compound optimization. | nih.gov | |

| In Vitro | Cell-Based Assays (e.g., MTT) | Evaluating cellular effects like cytotoxicity and proliferation. | nih.govmdpi.comnih.gov |

| Biochemical/Enzyme Assays | Quantifying direct interaction with molecular targets. | researchgate.netnih.govresearchgate.net |

Development as Chemical Probes and Research Tools

Beyond its potential as a therapeutic agent, this compound is an excellent candidate for development into chemical probes. The related 8-aminoquinoline (B160924) core is a known fluorophore and has been successfully used to construct fluorescent sensors. This suggests that the 8-amino group of the target compound could be readily modified to create valuable research tools for chemical biology.

Future work could focus on synthesizing derivatives that incorporate:

Fluorophores: Attaching a fluorescent tag would allow for the visualization and tracking of the molecule within cells, helping to determine its subcellular localization and interaction with biological structures.

Affinity Tags: Incorporating a biotin (B1667282) handle would enable affinity-based pulldown experiments to identify the direct binding partners and protein targets of the compound from cell lysates.

Photo-affinity Labels: Introducing a photoreactive group would allow for covalent cross-linking of the compound to its biological target upon UV irradiation, providing a powerful method for target identification and validation.

Developing such probes would allow the this compound scaffold to be used as a tool to interrogate biological pathways, potentially uncovering novel mechanisms and targets independently of its direct therapeutic development.

Role in Medicinal Chemistry and Natural Product Synthesis

The 3,4-dihydro-2(1H)-quinolinone structure is a recurring motif in a variety of alkaloids and other bioactive natural products. mdpi.comtandfonline.comresearchgate.net This makes this compound a valuable building block for both medicinal chemistry and the total synthesis of complex natural products.

In medicinal chemistry, it serves as a versatile starting material for generating compound libraries. Its multiple reactive sites (the aromatic ring, the primary amine, and the lactam nitrogen) allow for the application of diverse synthetic methodologies to create a wide range of derivatives for biological screening. frontiersin.org

In the context of natural product synthesis, this compound could function as a key intermediate for the construction of more complex alkaloids that share this core. acs.orgrsc.org Its pre-functionalized nature can simplify synthetic routes, providing a more efficient pathway to novel or known natural products and their analogues for biological evaluation. The exploration of new synthetic routes, such as catalytic annulation reactions, will further enhance its utility as a foundational scaffold in organic synthesis. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 8-Amino-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including alkylation, nitro reduction, and coupling reactions. For example:

- Alkylation : Reacting 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine salts (e.g., dimethylaminoethyl chloride) in DMF with K₂CO₃ yields intermediates like 1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one .

- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney nickel with hydrazine hydrate) converts nitro groups to amines, as seen in the synthesis of 6-amino derivatives .

- Coupling Reactions : Thiophene-2-carbimidothioate hydroiodide coupling under mild ethanol conditions introduces thiophene moieties, critical for bioactivity .

Key Factors : Solvent choice (DMF for alkylation), catalyst selection (Raney nickel for selective reduction), and temperature control (room temperature for coupling) significantly impact yield and purity.

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?

- ¹H NMR : Peaks at δ 6.86 (d, J = 8.4 Hz) and δ 6.51 (d, J = 2.1 Hz) confirm aromatic protons, while alkyl chain signals (e.g., δ 2.31 for N-methyl groups) validate substitution patterns .

- Mass Spectrometry (MS) : ESI-MS data (e.g., m/z 234.2 [M+1]⁺) confirms molecular weight .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, resolving impurities like unreacted nitro precursors or dehalogenated byproducts .

Advanced Research Questions

Q. How does the introduction of substituents at the 8-position affect inhibitory potency against neuronal nitric oxide synthase (nNOS), and what structural insights explain these effects?

- SAR Analysis : The 8-fluoro derivative (Compound 31) shows a 6-fold reduction in nNOS inhibition (IC₅₀ = 3.36 µM) compared to the unsubstituted analogue (Compound 26, IC₅₀ = 0.58 µM). This suggests steric hindrance restricts side-chain flexibility, preventing optimal binding to the enzyme’s active site .

- Structural Modeling : Molecular docking reveals that bulky 8-substituents clash with hydrophobic residues in the nNOS pocket, reducing binding affinity. Flexibility-enhancing strategies (e.g., longer alkyl linkers) restore potency, as seen in pyrrolidine derivatives (Compound 29, IC₅₀ = 160 nM) .

Q. What methodological approaches resolve contradictions in structure-activity relationship (SAR) data for dihydroquinolinone derivatives targeting enzyme inhibition?

- Flexibility vs. Rigidity : Contradictions arise when substituents enhance selectivity but reduce potency. For example, 3-carbon linkers (e.g., Compound 42, IC₅₀ = 1.22 µM) reduce nNOS inhibition compared to 2-carbon chains (Compound 29). Resolving this requires balancing side-chain flexibility (e.g., using pyrrolidine instead of dimethylamine) and steric compatibility .

- Isotopic Labeling : Deuterium exchange studies track conformational changes in enzyme-inhibitor complexes, clarifying how substituent positioning alters binding kinetics .

Q. How can computational modeling guide the design of novel 3,4-dihydroquinolin-2(1H)-one derivatives with improved selectivity?

- Pharmacophore Models : Chart 1 in outlines key features for selective nNOS inhibition: (1) a basic amine, (2) a hydrophobic scaffold, and (3) hydrogen-bond acceptors. Docking simulations validate interactions with Glu592 and Trp587 in nNOS .

- QSAR Studies : Quantitative structure-activity relationship models correlate logP values (<3) and polar surface area (<80 Ų) with blood-brain barrier penetration, optimizing CNS-targeted derivatives .

Q. What advanced catalytic systems enable sustainable synthesis of this compound derivatives?

- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling tandem cyclization and aromatization to form dihydroquinolinones under visible light (e.g., 72% yield for 3-substituted derivatives) .

- Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl groups via radical intermediates (Scheme 17), yielding polycyclic derivatives with >90% E/Z selectivity .

Data Contradiction Analysis

Q. Why do some 8-substituted derivatives show reduced bioactivity despite improved computational binding scores?

- Case Study : The 8-fluoro analogue (Compound 31) had lower experimental potency than predicted. This discrepancy arises from solvation effects not modeled in docking studies.

- Resolution : Free-energy perturbation (FEP) calculations account for solvent interactions, revealing that the 8-fluoro group disrupts water networks critical for binding .

Methodological Best Practices

- Synthesis : Prioritize Raney nickel over Pd/C for nitro reductions to avoid over-reduction side reactions .

- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in alkyl-substituted derivatives .

- SAR Validation : Combine in vitro assays (e.g., nNOS inhibition) with X-ray crystallography to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.